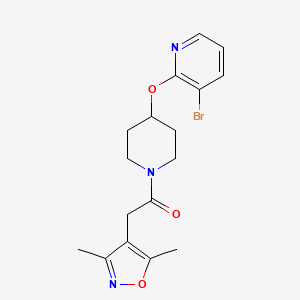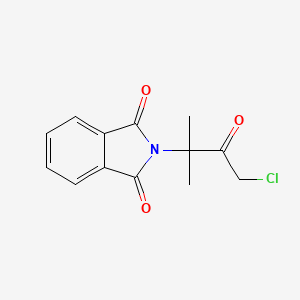
2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione, commonly known as CCMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMI is a derivative of thalidomide, which is a well-known drug used for the treatment of various conditions such as leprosy, multiple myeloma, and certain inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Reactions and Intermediate Formation
The compound has been involved in addition and cycloaddition reactions of electrophilic vinyl nitroso compounds. For instance, 1-Chlorobutane-2,3-dione 2-oxime, a related compound, reacts with sodium carbonate, forming oxazines stereoselectively in the presence of olefins. This reaction is believed to involve an intermediate similar to the compound of interest. These intermediates act as electrophiles towards indole and other compounds, leading to various alkylation products (Gilchrist & Roberts, 1983).
Complex Formation with Metal Ions
Research has shown that complexes of Sr(II), Cr(II), and Al(III) with ligands including derivatives of the compound can be formed. These complexes have been investigated using pH metric techniques in dioxane-water mixtures, indicating potential applications in coordination chemistry (Tekade et al., 2018).
Ultrasonic and Molecular Interaction Studies
Ultrasonic studies have been conducted on N-Phthaloyl compounds, including derivatives of the compound, in various solvents. These studies focus on molecular interactions and could provide insights into drug transmission and absorption (Tekade et al., 2019).
Structural and Vibrational Analysis
In-depth analysis of the structural and vibrational aspects of related compounds, such as 2-chloro-1H-isoindole-1,3(2H)-dione, has been conducted using spectroscopic methods. These studies offer insights into the fundamental properties of these compounds, potentially aiding in the development of new materials or pharmaceuticals (Arjunan et al., 2009).
Synthesis of Derivatives
The compound has been used in the synthesis of various derivatives, such as N-(Arylaminomethyl)-phthalimides. These derivatives are synthesized using N-hydroxymethylphthalimide and aryl-amines, and their crystallographic analyses have been conducted to understand their molecular structure (Sena et al., 2007).
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methyl-3-oxobutan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-13(2,10(16)7-14)15-11(17)8-5-3-4-6-9(8)12(15)18/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTQLRHQNFFQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)CCl)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methyl-3-oxobutan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-(methylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2433495.png)
![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)
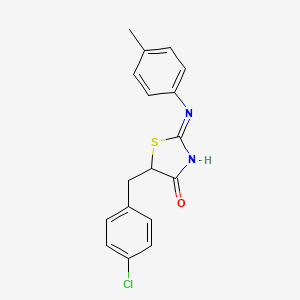
![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)
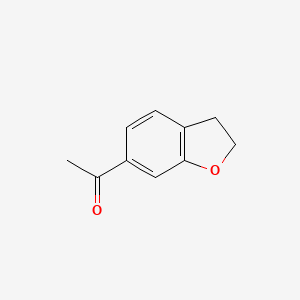

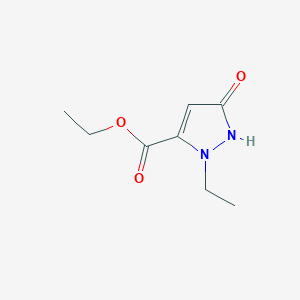
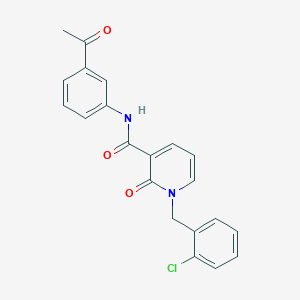

![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)
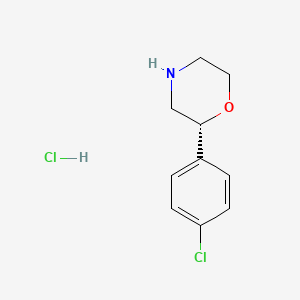
![3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433516.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-(trifluoromethyl)phenyl)piperazine](/img/structure/B2433517.png)
